molecular formula C12H15ClF2N2O B1417206 N-(3,5-difluorophenyl)piperidine-2-carboxamide hydrochloride CAS No. 1078163-26-4

N-(3,5-difluorophenyl)piperidine-2-carboxamide hydrochloride

Cat. No. B1417206
M. Wt: 276.71 g/mol
InChI Key: KXMGRSDBEPJPIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-difluorophenyl)piperidine-2-carboxamide hydrochloride, also known as DFPP or TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential therapeutic benefits. DFPP is a selective inhibitor of the Bruton's tyrosine kinase (BTK) and has been shown to have promising results in preclinical studies for the treatment of B-cell malignancies.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : N-(3,5-difluorophenyl)piperidine-2-carboxamide hydrochloride and its analogs can be synthesized using various starting materials and methods. For instance, Zheng Rui (2010) explored the synthesis of a related compound using piperidine-4-carboxylic acid and ethyl carbonochloridate, achieving a reasonable yield (Zheng Rui, 2010).

  • Chemical Modifications and Properties : The introduction of fluorine atoms and other modifications in the piperidine-2-carboxamide structure can significantly alter the compound's pharmacological properties. Vorberg et al. (2016) investigated how fluorine substitution affects basicity, lipophilicity, and oxidative degradation (Vorberg et al., 2016).

Biological and Pharmacological Research

  • Receptor Interactions : Some derivatives of N-(3,5-difluorophenyl)piperidine-2-carboxamide hydrochloride interact with specific receptors. For example, Shim et al. (2002) explored the molecular interaction of an antagonist with the CB1 cannabinoid receptor (Shim et al., 2002).

  • Synthesis for Specific Biological Targets : The synthesis of compounds for targeting specific biological receptors is an area of interest. For instance, Fu Xiaobin (2012) synthesized Ropivacaine hydrochloride from piperidin-2-carboxylic acid for its anesthetic properties (Fu Xiaobin, 2012).

  • Potential Therapeutic Applications : Certain analogs of N-(3,5-difluorophenyl)piperidine-2-carboxamide hydrochloride have shown potential in therapeutic applications. Hildebrandt et al. (2003) studied the anti-obesity effects of a cannabinoid CB1 receptor antagonist in diet-induced obese mice (Hildebrandt et al., 2003).

properties

IUPAC Name

N-(3,5-difluorophenyl)piperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O.ClH/c13-8-5-9(14)7-10(6-8)16-12(17)11-3-1-2-4-15-11;/h5-7,11,15H,1-4H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMGRSDBEPJPIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)NC2=CC(=CC(=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-difluorophenyl)piperidine-2-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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